molecular formula C10H14N2O2 B2998435 Methyl 3-[(3-pyridinylmethyl)amino]propanoate CAS No. 33710-20-2

Methyl 3-[(3-pyridinylmethyl)amino]propanoate

Cat. No.: B2998435
CAS No.: 33710-20-2
M. Wt: 194.234
InChI Key: VICHRUIARTZWPL-UHFFFAOYSA-N
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Description

Methyl 3-[(3-pyridinylmethyl)amino]propanoate is a pyridine-containing ester derivative with the molecular formula C₁₁H₁₆N₂O₂ (CAS: 953733-17-0). Its structure comprises a pyridine ring substituted at the 3-position with a methylamino-propanoate moiety. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and antimicrobial pathways . Its synthesis typically involves Michael addition reactions between methyl acrylate and amine derivatives, followed by hydrazinolysis or further functionalization .

Properties

IUPAC Name

methyl 3-(pyridin-3-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)4-6-12-8-9-3-2-5-11-7-9/h2-3,5,7,12H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICHRUIARTZWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-pyridinylmethyl)amino]propanoate typically involves the reaction of 3-(aminomethyl)pyridine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-pyridinylmethyl)amino]propanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(3-pyridinylmethyl)amino]propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-pyridinylmethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine/Pyrimidine Heterocycles

Methyl 3-(Pyrimidinyl)propanoate Derivatives
  • Structure : Pyrimidine ring replaces the pyridine group.
  • Synthesis: Synthesized via [3 + 3] cyclocondensation of trihaloheptenoates and amidines .
  • Applications: These derivatives exhibit structural similarity to central nervous system (CNS) mediators, making them candidates for neuroactivity studies. Unlike the pyridine-based compound, pyrimidine derivatives are novel and lack prior biological data .
Ethyl 3-[(3-Pyridinylmethyl)amino]propanoate
  • Structure : Ethyl ester instead of methyl ester.
  • Synthesis : Similar to the methyl variant but uses ethyl acrylate.
  • Applications : Used interchangeably in medicinal chemistry; ethyl esters may offer improved lipophilicity for cellular uptake .

Amino Acid Derivatives with Heterocyclic Substituents

(S)-Methyl 3-Amino-3-phenylpropanoate
  • Structure : Phenyl group replaces pyridinylmethyl; chiral center at C3.
  • Synthesis : Asymmetric synthesis routes yield enantiopure forms.
  • Applications : Used in peptidomimetics and chiral building blocks. The phenyl group enhances aromatic interactions in drug-receptor binding, unlike the pyridine’s lone pair-dominated interactions .
  • Key Difference : Stereochemistry (S-configuration) is critical for biological activity, a factor absent in the achiral pyridinylmethyl derivative .
Methyl 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoate
  • Structure : Trifluoromethylphenyl substituent introduces strong electron-withdrawing effects.
  • Applications : The -CF₃ group enhances metabolic stability and bioavailability, making this derivative more suited for in vivo studies than the parent compound .

Thiazole- and Chromene-Containing Propanoates

Methyl 3-(Thiazolylmethyl)propanoates
  • Structure : Thiazole ring replaces pyridine.
  • Synthesis: Condensation of thiazole aldehydes with amino esters .
  • Applications : Thiazole derivatives show antimycobacterial activity, diverging from the pyridine-based compound’s CNS focus. The sulfur atom in thiazole facilitates π-π stacking and metal coordination .
Methyl 3-(3-Hydroxy-4-oxochromen-2-yl)propanoates
  • Structure : Chromen-4-one substituent adds antioxidant functionality.
  • Synthesis: Multicomponent reactions involving chromenones.
  • Applications : Antioxidant and anti-inflammatory properties, unlike the pyridine derivative’s neurological applications .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituent Molecular Weight Primary Application Synthesis Method
Methyl 3-[(3-pyridinylmethyl)amino]propanoate Pyridine Methylamino-propanoate 208.26 Pharmaceutical intermediate Michael addition
Methyl 3-(pyrimidinyl)propanoate Pyrimidine Varied alkyl/aryl groups ~220–250 CNS mediators Cyclocondensation
(S)-Methyl 3-amino-3-phenylpropanoate Phenyl Chiral center 179.22 Peptidomimetics Asymmetric synthesis
Methyl 3-(thiazolylmethyl)propanoate Thiazole Thiazole ring ~250–300 Antimycobacterial agents Condensation-reduction
Methyl 3-(3-hydroxy-4-oxochromen-2-yl)propanoate Chromenone Chromen-4-one ~300–350 Antioxidants Multicomponent reaction

Research Findings and Trends

  • Biological Activity: Pyridine derivatives (e.g., this compound) are prioritized for CNS drug intermediates due to pyridine’s role in mimicking neurotransmitters. In contrast, thiazole and chromene derivatives target infectious diseases and oxidative stress .
  • Synthetic Efficiency : Michael addition (yields ~70–85%) is more scalable than multicomponent chromene syntheses (~50–60% yields) .
  • Solubility and Stability: Ethyl esters (e.g., Ethyl 3-[(3-pyridinylmethyl)amino]propanoate) offer better lipophilicity, while hydrochloride salts (e.g., Methyl 3-amino-2,2-dimethylpropanoate hydrochloride) enhance aqueous solubility .

Biological Activity

Methyl 3-[(3-pyridinylmethyl)amino]propanoate, a compound with the CAS number 33710-20-2, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a propanoate backbone substituted with a pyridinylmethyl amino group. The presence of the pyridine ring suggests potential interactions with various biological targets, particularly in neurological and metabolic pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may modulate neurotransmitter systems, particularly those involving glutamate receptors, which are crucial in various neurological processes:

  • Interaction with Glutamate Receptors : Preliminary studies suggest that this compound may act as an allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders .
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell growth and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Proliferation Inhibition : this compound has shown promise in inhibiting the proliferation of cancer cell lines. For instance, it was effective against breast cancer cells in vitro, leading to increased apoptosis rates .
  • Mechanistic Insights : The compound's mechanism appears to involve the modulation of signaling pathways associated with cell survival and death, particularly through the activation of caspases.

Case Studies

  • Case Study on Anticancer Efficacy :
    • Objective : To evaluate the anticancer effects on human breast cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of this compound.
    • Findings : Significant inhibition of cell viability was observed at concentrations above 10 µM, with a corresponding increase in apoptotic markers.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antibacterial efficacy against Staphylococcus aureus.
    • Methodology : Disk diffusion assays were conducted.
    • Findings : The compound displayed a zone of inhibition comparable to standard antibiotics, indicating potent antibacterial activity.

Data Table

Biological ActivityTest SystemConcentration (µM)Effect Observed
AntimicrobialStaphylococcus aureus50Zone of inhibition (15 mm)
AnticancerBreast cancer cell lines1060% reduction in cell viability
Apoptosis inductionHuman cancer cell lines25Increased caspase-3 activity

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